7-Hydroxy Coumarin-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

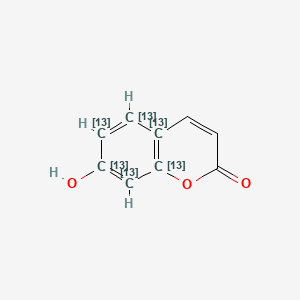

7-Hydroxy Coumarin-13C6 is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a hydroxyl group at the 7th position of the coumarin structure, and it is labeled with carbon-13 isotopes at six positions. The compound is known for its significant biological and pharmacological properties, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Knoevenagel condensation reaction, where 7-hydroxy-4-methyl coumarin is reacted with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is carried out at 50°C, followed by further reactions to introduce the carbon-13 isotopes.

Industrial Production Methods: Industrial production of 7-Hydroxy Coumarin-13C6 involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The use of advanced techniques such as isotope labeling and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydroxy Coumarin-13C6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

Oxidation: Formation of 7-hydroxy-4-chromenone.

Reduction: Formation of 7-hydroxy-4-chromanone.

Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

7-Hydroxy Coumarin-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

Biology: Employed in the study of enzyme activities and metabolic pathways.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Utilized in the development of dyes, optical brighteners, and laser dyes.

Mécanisme D'action

The mechanism of action of 7-Hydroxy Coumarin-13C6 involves its interaction with various molecular targets and pathways:

Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging and detection applications.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

7-Hydroxy Coumarin-13C6 can be compared with other similar compounds such as:

7-Hydroxy Coumarin: The non-labeled version, which shares similar properties but lacks the carbon-13 isotopes.

4-Methylumbelliferone: Another coumarin derivative with a methyl group at the 4th position, used in similar applications.

Esculetin: A coumarin derivative with hydroxyl groups at the 6th and 7th positions, known for its anti-inflammatory properties.

Uniqueness: The incorporation of carbon-13 isotopes in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotope-based analytical techniques, providing detailed insights into molecular structures and dynamics.

Activité Biologique

7-Hydroxy Coumarin-13C6 is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the 7-position of the coumarin structure, which significantly influences its biological properties. The compound is often used as a fluorescent probe in biochemical assays due to its strong fluorescence characteristics and has been studied for its potential therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits strong fluorescence, making it suitable for imaging applications and as a probe for various biological assays.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, affecting metabolic pathways. For instance, it has been identified as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer .

- Antioxidant Activity : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In one study, it was shown to inhibit the proliferation of A549 lung cancer cells through interference with MIF activity . This suggests potential applications in cancer therapy, particularly in targeting inflammatory pathways associated with tumor growth.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of 7-hydroxycoumarins exhibit activity against various microbial strains, indicating potential for development as antimicrobial agents .

Role in Drug Metabolism

As a metabolite of coumarin, this compound plays a crucial role in understanding drug metabolism. It is involved in the sulfation pathway, where it is conjugated by sulfotransferase enzymes to enhance solubility for excretion. This aspect is particularly important for pharmacokinetic studies.

Study on MIF Inhibition

A significant study explored the binding affinity of 7-Hydroxy Coumarin derivatives to MIF's tautomerase active site. The findings revealed a high affinity (K_i = 18 ± 1 nM) for one derivative, demonstrating its potential as a therapeutic agent targeting MIF-related pathways in inflammation and cancer .

Bioavailability Research

A pilot study on the bioavailability of coumarins indicated that upon peroral administration, 7-hydroxycoumarin exhibited extensive first-pass metabolism but was effectively absorbed as its glucuronide form. This highlights its importance as an active metabolite contributing to the pharmacological effects observed with coumarin derivatives .

Data Tables

Propriétés

IUPAC Name |

7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-AMPMUIAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.